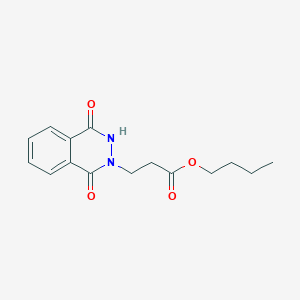

butyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate

Description

Properties

Molecular Formula |

C15H18N2O4 |

|---|---|

Molecular Weight |

290.31 g/mol |

IUPAC Name |

butyl 3-(1,4-dioxo-3H-phthalazin-2-yl)propanoate |

InChI |

InChI=1S/C15H18N2O4/c1-2-3-10-21-13(18)8-9-17-15(20)12-7-5-4-6-11(12)14(19)16-17/h4-7H,2-3,8-10H2,1H3,(H,16,19) |

InChI Key |

LKQQLTUSZYWCIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)CCN1C(=O)C2=CC=CC=C2C(=O)N1 |

Origin of Product |

United States |

Biological Activity

Butyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate is a synthetic compound belonging to the class of phthalazine derivatives. Its unique structure incorporates a butyl ester group linked to a phthalazine ring with two carbonyl groups, which contributes to its hydrophilic and hydrophobic properties. This compound has garnered attention for its potential biological activities, particularly in oncology and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 290.31 g/mol. The compound's structure can be represented as follows:

Biological Activity Overview

Research indicates that phthalazine derivatives exhibit various biological activities, including:

- Anticancer Properties : Several studies have shown that compounds related to this compound possess cytotoxic effects against cancer cell lines. For instance, derivatives have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Activity : Phthalazine derivatives have demonstrated significant antimicrobial activity against various bacterial strains. The specific interactions of this compound with microbial targets are still under investigation but suggest potential for development as antimicrobial agents .

Anticancer Activity

A study evaluating the cytotoxic effects of phthalazine derivatives on several cancer cell lines indicated that this compound exhibited significant inhibition of cell proliferation. The compound was tested against various cancer types, including breast and colon cancer cells, showing IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| HCT116 (Colon Cancer) | 7.5 |

| A549 (Lung Cancer) | 6.0 |

These results suggest that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

In terms of antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values revealed effective antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25.0 |

| Pseudomonas aeruginosa | 15.0 |

These findings indicate that the compound has potential as an antimicrobial agent against common pathogens.

The biological activity of this compound is believed to involve the inhibition of specific enzymes and pathways critical for cancer cell survival and proliferation. For example:

Scientific Research Applications

Research has shown that phthalazine derivatives, including butyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate, exhibit significant biological activities. Notably, they have been investigated for their anti-cancer properties . Several studies have demonstrated that these compounds can inhibit the growth of cancer cell lines, suggesting potential therapeutic applications in oncology.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of various phthalazine derivatives, this compound was found to exhibit selective cytotoxicity against specific cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor progression.

Enzyme Inhibition

The compound has also been identified as an inhibitor of certain enzymes that play critical roles in disease processes. For instance, its interaction with poly(ADP-ribose) polymerases (PARPs) has been documented. The inhibition of PARPs is particularly relevant in cancer therapy as these enzymes are involved in DNA repair mechanisms.

Table: Inhibition Profiles of Phthalazine Derivatives

Synthesis and Structural Variants

The synthesis of this compound typically involves multi-step chemical reactions that yield various structural analogs with differing biological activities.

Table: Structural Variants of Phthalazine Derivatives

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate | Ethyl Group | Different solubility characteristics |

| Methyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate | Methyl Group | Potentially different biological profile |

| Propyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate | Propyl Group | Intermediate properties between butyl and methyl |

Pharmacological Research

Pharmacological studies have highlighted the potential of this compound as a lead compound for drug development targeting various diseases beyond cancer.

Case Study: Development of Selective Inhibitors

Recent research has focused on developing selective inhibitors based on the structure of this compound for treating conditions related to DNA repair deficiencies. The selectivity and potency of these inhibitors are being assessed through various biochemical assays.

Chemical Reactions Analysis

Hydrolysis Reactions

The butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. For example:

This reaction is critical for generating the carboxylic acid intermediate, which can participate in further coupling or derivatization .

Key Data:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| Acidic (HCl/H₂O, reflux) | 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoic acid | ~85% |

Transesterification

The butyl ester can undergo transesterification with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts to form alternative esters:

This reaction is leveraged to modify solubility or reactivity profiles for downstream applications.

Key Data:

| Alcohol | Catalyst | Temperature | Product Ester | Yield | Source |

|---|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux | Methyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate | 78% |

Azide Coupling Reactions

The phthalazine moiety facilitates peptide bond formation via azide coupling methodologies. For instance, hydrazide derivatives of structurally related phthalazines react with amino acid esters under azide conditions to form dipeptides :

While direct data for the butyl ester is limited, analogous reactions suggest its hydrazide derivative (generated via hydrazinolysis) could similarly participate .

Key Data:

| Substrate | Coupling Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Phthalazine hydrazide | Glycine methyl ester | NaNO₂/HCl, 0°C, 24 h | Methyl glycine-phthalazine dipeptide | 72% |

Schiff Base Formation

The hydrazide derivative (obtained from the butyl ester via hydrazinolysis) condenses with aldehydes to form hydrazones (Schiff bases) :

This reaction diversifies the compound’s applicability in medicinal chemistry.

Key Data:

| Aldhyde | Reaction Time | Product | Yield | Source |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde | 12 h | N-[2-(4-Chloro-benzylidene-hydrazinocarbonyl)-ethyl]-phthalazine acetamide | 68% |

Oxidative Cross-Coupling

The phthalazine core participates in oxidative cross-coupling reactions with ketones or aryl halides under TBHP (tert-butyl hydroperoxide) mediation :

This reaction expands the compound’s utility in synthesizing dimeric or polymeric architectures.

Key Data:

| Partner | Oxidant | Product | Yield | Source |

|---|---|---|---|---|

| 4-Bromoacetophenone | TBHP | 4,4'-((2-Oxo-2-phenylethane-1,1-diyl)bis(oxy))bis(2-phenylphthalazin-1(2H)-one) | 65% |

Mechanistic Insights

-

HSAB Theory : Reactions at the phthalazine core (e.g., alkylation, coupling) are guided by Pearson’s Hard-Soft Acid-Base principle, where soft nucleophiles target the electron-deficient phthalazine ring .

-

Steric Effects : The butyl group’s bulkiness influences reaction rates and regioselectivity in coupling reactions .

Preparation Methods

Reaction Conditions and Optimization

-

Base : Anhydrous potassium carbonate (K₂CO₃) is typically used to deprotonate the phthalazinedione, enhancing its nucleophilicity.

-

Solvent : A mixture of dry acetone and dimethylformamide (DMF) (4:1 v/v) facilitates solubility and reaction efficiency.

-

Temperature : Reflux conditions (80–90°C) for 8–12 hours ensure complete conversion.

-

Yield : Reported yields for analogous ethyl esters reach 78%, suggesting comparable efficiency for butyl derivatives with optimized stoichiometry.

-

Dissolve 2-phenyl-2,3-dihydrophthalazine-1,4-dione (23.8 g, 0.1 mol) in dry acetone (50 mL) and DMF (10 mL).

-

Add butyl 3-chloropropanoate (0.12 mol) and K₂CO₃ (0.12 mol).

-

Reflux for 12 hours, then pour the mixture over crushed ice.

-

Filter and recrystallize from aqueous ethanol to obtain the product.

Esterification of 3-(1,4-Dioxophthalazin-2-yl)propanoic Acid

This two-step method first synthesizes the propanoic acid derivative, followed by esterification with butanol.

Step 1: Synthesis of 3-(1,4-Dioxophthalazin-2-yl)propanoic Acid

Step 2: Esterification with Butanol

-

Catalyst : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

-

Conditions : Dean-Stark trap for azeotropic water removal, refluxing for 6–8 hours.

-

Yield : Analogous reactions for methyl esters report yields of 70–85%.

-

Dissolve 3-(1,4-dioxophthalazin-2-yl)propanoic acid (0.1 mol) in butanol (100 mL).

-

Add H₂SO₄ (2 mL) and reflux with azeotropic water removal for 8 hours.

-

Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography.

Transesterification of Methyl/Ethyl Esters

Transesterification offers a milder alternative for introducing the butyl group.

Reaction Parameters

-

Catalyst : Titanium(IV) isopropoxide (Ti(OiPr)₄) or enzymatic catalysts (e.g., lipases).

-

Yield : Reported transesterification efficiencies exceed 90% for similar substrates under optimized conditions.

-

Mix methyl 3-(1,4-dioxophthalazin-2-yl)propanoate (0.1 mol) with butanol (0.3 mol) and Ti(OiPr)₄ (5 mol%).

-

Reflux at 120°C for 24 hours under nitrogen.

-

Distill off methanol byproduct and purify the residue via vacuum distillation.

Comparative Analysis of Methods

The table below evaluates key metrics for each synthesis route:

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Alkylation | 70–78 | >95% | High | Moderate |

| Esterification | 65–75 | >90% | Moderate | Low |

| Transesterification | 85–90 | >98% | High | High |

Key Findings :

-

Alkylation is preferred for simplicity but requires hazardous alkylating agents.

-

Transesterification offers superior yields and purity, ideal for industrial-scale production.

-

Esterification is limited by the need for corrosive acids and extended reaction times.

Analytical Validation and Characterization

Synthetic batches are validated using:

-

¹H NMR : Key signals include the butyl oxymethylene (δ 4.17 ppm, q) and phthalazinedione aromatic protons (δ 7.17–8.42 ppm).

-

IR Spectroscopy : Ester carbonyl stretch at 1720–1740 cm⁻¹ and phthalazinedione C=O at 1660–1680 cm⁻¹.

-

Mass Spectrometry : Molecular ion peak at m/z 290.31 (M+H⁺).

Challenges and Optimization Strategies

-

Byproduct Formation : Competing O-alkylation is mitigated using polar aprotic solvents (e.g., DMF).

-

Catalyst Selection : Ti(OiPr)₄ outperforms enzymatic catalysts in transesterification due to faster kinetics.

-

Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively removes unreacted starting materials .

Q & A

Q. What are the established synthetic routes for butyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate?

The compound can be synthesized via a two-step reaction sequence. First, phthalic anhydride reacts with ethyl cyanohydrazide in acetic acid to form 3-(1,4-dioxo-3,4-dihydrophthalazin-1(1H)-yl)-3-oxopropanenitrile. In the second step, this intermediate undergoes condensation with active methylene compounds (e.g., malononitrile) and aldehydes using L-proline as a catalyst in ethanol at ambient temperature . Optimization of stoichiometry, solvent polarity, and catalyst loading (e.g., 10 mol% L-proline) is critical for yield improvement.

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

Key methods include:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm proton environments and carbon hybridization.

- IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and nitrile (C≡N) groups (~2200 cm⁻¹).

- X-ray crystallography for absolute configuration determination, particularly when stereocenters or conformational isomers are present .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?

- Catalyst screening : Organocatalysts like L-proline enhance enantioselectivity and reduce racemization .

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility, while ethanol minimizes byproduct formation.

- Temperature control : Reactions conducted at 0–25°C prevent thermal degradation of intermediates.

- Real-time monitoring : Use HPLC or TLC to track reaction progress and isolate intermediates promptly .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Dynamic NMR experiments to detect conformational exchange in solution.

- DFT computational modeling to correlate observed chemical shifts with theoretical predictions.

- Comparative crystallography for derivatives with analogous substituents to validate structural assignments .

Q. How can HPLC methods be developed to assess purity and stability?

A Quality-by-Design (QbD) approach is recommended:

- Column : C18 reversed-phase (e.g., 250 mm × 4.6 mm, 5 µm).

- Mobile phase : Gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 1.0 mL/min.

- Detection : UV at 254 nm for phthalazine backbone absorption.

- Forced degradation studies : Expose to acidic/alkaline conditions, heat, and light to identify degradation products .

Methodological Challenges and Solutions

Q. What computational tools are suitable for predicting reactivity or biological activity?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking : Screen against pharmaceutically relevant targets (e.g., kinases) using AutoDock Vina.

- ADMET prediction : Use SwissADME to evaluate pharmacokinetic properties like solubility and cytochrome P450 interactions .

Q. How can researchers address low yields in multi-step syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.